Fmoc-D-Arg(Pmc)-OPfp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

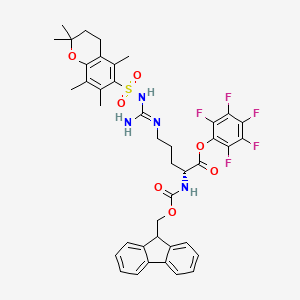

Fmoc-D-Arg(Pmc)-OPfp is a complex organic compound that features multiple functional groups, including fluorinated aromatic rings, sulfonylamino groups, and a fluorenylmethoxycarbonyl (Fmoc) protecting group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Arg(Pmc)-OPfp typically involves multi-step organic synthesis. The process may include:

Formation of the Pentafluorophenyl Group:

Synthesis of the Chromenyl Sulfonylamino Group: This involves the sulfonylation of a chromene derivative followed by amination.

Coupling Reactions: The final step involves coupling the synthesized intermediates using peptide coupling reagents such as EDCI or DCC under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated peptide synthesizers and large-scale reactors to handle the complex multi-step synthesis efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the chromenyl and fluorenyl groups.

Reduction: Reduction reactions can target the sulfonylamino groups, potentially converting them to amines.

Substitution: The fluorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Applications De Recherche Scientifique

Chemistry

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Catalysis: It may serve as a ligand in catalytic reactions due to its unique electronic properties.

Biology

Bioconjugation: The Fmoc group allows for the compound to be used in peptide synthesis and bioconjugation techniques.

Fluorescent Probes: The fluorenyl group can be used to create fluorescent probes for imaging applications.

Medicine

Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Diagnostic Tools: It can be used in the development of diagnostic tools due to its potential fluorescent properties.

Industry

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Polymer Chemistry: It may be incorporated into polymers to impart unique characteristics.

Mécanisme D'action

The mechanism of action of Fmoc-D-Arg(Pmc)-OPfp would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2,3,4,5,6-Pentafluorophenyl)alanine: A simpler analog with a single fluorinated aromatic ring.

Fmoc-protected amino acids: Compounds with similar protecting groups used in peptide synthesis.

Sulfonylated chromenes: Compounds with similar sulfonylamino groups.

Activité Biologique

Fmoc-D-Arg(Pmc)-OPfp is a derivative of arginine that plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is notable for its protective group, Pmc (2,2,5,5-tetramethyl-1-pyrrolidinyloxy), which offers specific advantages in terms of stability and reactivity. This article explores the biological activity of this compound, highlighting its synthesis, stability, and applications in various biological contexts.

1. Synthesis and Stability

The synthesis of this compound involves the protection of the guanidino group of arginine to prevent unwanted side reactions during peptide synthesis. The Pmc group is particularly advantageous due to its stability under acidic conditions and ease of removal under mild conditions.

Table 1: Stability Comparison of Fmoc-Arg Derivatives

| Compound | Stability (24 h) | Formation of δ-lactam (%) | Coupling Efficiency (%) |

|---|---|---|---|

| Fmoc-Arg(Boc)2-OH | 86.9 | 60 | 28 |

| Fmoc-Arg(NO2)-OH | 100 | 3 | >99 |

| Fmoc-Arg(Pbf)-OH | 100 | 12 | >99 |

| Fmoc-Arg(Pmc)-OH | TBD | TBD | TBD |

The above table summarizes findings from studies comparing the stability and coupling efficiency of various Fmoc-Arg derivatives. Notably, the Fmoc-Arg(NO2)-OH shows superior stability with minimal side reactions compared to other derivatives, which is crucial for maintaining the integrity of synthesized peptides .

2. Biological Applications

This compound has been extensively studied for its role in synthesizing bioactive peptides. Its incorporation into peptide chains has shown promising results in various biological assays.

Case Study: Antimicrobial Activity

Research has demonstrated that peptides synthesized using this compound exhibit antimicrobial properties. A study focused on the development of antimicrobial peptides highlighted that the incorporation of arginine residues significantly enhances the peptides' ability to disrupt bacterial membranes, leading to increased efficacy against both Gram-positive and Gram-negative bacteria .

Case Study: Drug Delivery Systems

Another application involves using this compound in drug delivery systems. Peptides that include this compound have been shown to enhance cellular uptake due to their positive charge, facilitating the delivery of therapeutic agents across cell membranes . This property is particularly beneficial in developing targeted therapies for cancer treatment.

The biological activity associated with this compound can be attributed to several mechanisms:

- Membrane Disruption : Peptides containing arginine residues can interact with negatively charged bacterial membranes, leading to disruption and cell lysis.

- Cell Penetration : The positive charge from arginine enhances interactions with cell membranes, promoting uptake into cells.

- Enzyme Inhibition : Certain peptides synthesized with this compound have been identified as inhibitors of specific enzymes involved in disease pathways, providing a potential therapeutic avenue.

4. Conclusion

This compound serves as a valuable building block in peptide synthesis due to its stability and unique biological properties. Its applications range from antimicrobial peptides to innovative drug delivery systems, showcasing its versatility in biochemistry and pharmacology. Future research should focus on optimizing its use in therapeutic applications and exploring new derivatives that could enhance its efficacy further.

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H41F5N4O7S/c1-20-21(2)37(22(3)23-16-17-41(4,5)57-35(20)23)58(53,54)50-39(47)48-18-10-15-29(38(51)56-36-33(45)31(43)30(42)32(44)34(36)46)49-40(52)55-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,49,52)(H3,47,48,50)/t29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUBZSPLEATQKR-GDLZYMKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H41F5N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.